5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone
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Overview
Description
5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Studied for its antimicrobial activity.
Thiazolidine-4-one: Investigated for its anticancer properties.
Properties
Molecular Formula |
C13H12N2OS2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3-prop-1-en-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H12N2OS2/c1-9(2)15-12(16)11(18-13(15)17)8-14-10-6-4-3-5-7-10/h3-8,16H,1H2,2H3 |
InChI Key |
DTUDCDAMHZGXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C(=C(SC1=S)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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